(3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
CAS No.: 956628-90-3
Cat. No.: VC21093766
Molecular Formula: C13H11ClFNO2
Molecular Weight: 267.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 956628-90-3 |
|---|---|
| Molecular Formula | C13H11ClFNO2 |
| Molecular Weight | 267.68 g/mol |
| IUPAC Name | (3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C13H11ClFNO2/c14-6-4-9-7-2-1-3-8(7)12(13(17)18)16-11(9)10(15)5-6/h1-2,4-5,7-8,12,16H,3H2,(H,17,18)/t7-,8+,12-/m0/s1 |
| Standard InChI Key | YVQNSJGKZSADBP-SXMVTHIZSA-N |
| Isomeric SMILES | C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3F)Cl)C(=O)O |
| SMILES | C1C=CC2C1C(NC3=C2C=C(C=C3F)Cl)C(=O)O |
| Canonical SMILES | C1C=CC2C1C(NC3=C2C=C(C=C3F)Cl)C(=O)O |
Introduction
Chemical Identity and Structure
Basic Chemical Information
(3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is identified by the CAS number 956628-90-3, which serves as its unique chemical identifier in global databases and literature . The compound possesses a molecular formula of C13H11ClFNO2, corresponding to a precise molecular weight of 267.68 g/mol . This tetrahydroquinoline derivative contains thirteen carbon atoms, eleven hydrogen atoms, one nitrogen atom, two oxygen atoms, one chlorine atom, and one fluorine atom, all arranged in a specific three-dimensional configuration that defines its chemical behavior and potential biological activity.
Structural Characteristics
The structural complexity of this compound arises from its bicyclic framework consisting of a cyclopenta[c]quinoline core. The compound features specific stereochemistry at positions 3a, 4, and 9b, as indicated in its systematic name. The stereochemical designations (3aR,4S,9bS) denote the absolute configuration at these three chiral centers, which significantly impacts the compound's spatial arrangement and, consequently, its interaction with biological targets. The presence of both chlorine and fluorine substituents at positions 8 and 6, respectively, further contributes to its unique chemical profile and potential pharmacological properties.
Structural Representation
The compound's structure can be visually represented as shown in the chemical databases, highlighting its bicyclic core with the carboxylic acid functional group at position 4 and halogen substituents at positions 6 and 8 . The MDL number MFCD07363464 provides an additional identifier used in chemical databases for structural information retrieval .
Physical and Chemical Properties
Chemical Properties
The chemical reactivity of this compound is influenced by its functional groups, including the carboxylic acid moiety and halogen substituents. Based on comparable compounds with similar structures, it likely exhibits chemical properties typical of quinoline derivatives. The carboxylic acid group at position 4 can participate in various reactions, including esterification, amidation, and salt formation. The halogen substituents (chlorine and fluorine) potentially serve as sites for nucleophilic aromatic substitution reactions under appropriate conditions.
Synthesis and Preparation Methods
General Synthetic Approaches
Biological Activities and Applications
Research Applications
The compound appears to serve primarily as a research tool in medicinal chemistry and drug discovery programs. Its complex structure with multiple stereogenic centers makes it valuable for structure-activity relationship (SAR) studies and investigation of biological pathways. The presence of halogen substituents may enhance its binding affinity to certain protein targets and improve its metabolic stability, making it potentially useful in the development of novel therapeutic agents.
This pricing information, last updated in December 2021 according to the search results, indicates that the compound is relatively expensive, which is common for specialized research chemicals with complex structures and specific stereochemistry .
Recent Research Findings
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